6-(2-Methoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine
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Overview
Description
6-(2-Methoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, dimethylamine, and trifluoromethyl groups attached to an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzoyl chloride with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then reacted with trifluoromethylating agents under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-(2-Methoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)pyridine: Shares the methoxyphenyl group but differs in the core structure.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the oxadiazine ring.
N,N-Dimethyl-4-(trifluoromethyl)benzamide: Similar in having dimethylamine and trifluoromethyl groups but with a different core structure.
Uniqueness
6-(2-Methoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is unique due to its combination of functional groups and the oxadiazine ring, which confer distinct chemical and biological properties. Its trifluoromethyl groups enhance stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H13F6N3O2 |
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Molecular Weight |
369.26 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine |
InChI |
InChI=1S/C14H13F6N3O2/c1-23(2)11-22-12(13(15,16)17,14(18,19)20)21-10(25-11)8-6-4-5-7-9(8)24-3/h4-7H,1-3H3 |
InChI Key |
KRRYWQTVJUOIOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(N=C(O1)C2=CC=CC=C2OC)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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